molecular formula C21H20N2O3 B3004679 N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034557-70-3

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B3004679
CAS No.: 2034557-70-3
M. Wt: 348.402
InChI Key: OFHCCAROZFLOJN-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide core, substituted with a 2,3-dimethylphenyl group and a 4-(furan-3-yl)benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.

    Step 2: Reaction of the oxalyl chloride intermediate with 2,3-dimethylaniline to form the N1-(2,3-dimethylphenyl)oxalamide intermediate.

    Step 3: Reaction of the N1-(2,3-dimethylphenyl)oxalamide intermediate with 4-(furan-3-yl)benzylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,3-dimethylphenyl)-N2-(4-(furan-2-yl)benzyl)oxalamide: Similar structure but with a furan-2-yl group instead of furan-3-yl.

    N1-(2,3-dimethylphenyl)-N2-(4-(thiophen-3-yl)benzyl)oxalamide: Similar structure but with a thiophen-3-yl group instead of furan-3-yl.

Uniqueness

N1-(2,3-dimethylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the specific positioning of the furan-3-yl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-14-4-3-5-19(15(14)2)23-21(25)20(24)22-12-16-6-8-17(9-7-16)18-10-11-26-13-18/h3-11,13H,12H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCCAROZFLOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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